3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine

Medicinal Chemistry Molecular Design Ligand Conformation

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine delivers a rational advantage over directly attached –OCHF₂ or non-fluorinated methoxyethoxy analogues. The ethylene-oxy spacer increases the rotatable-bond count from 2 to 5, enabling conformational flexibility critical for probing solvent-exposed kinase pockets while the 2-aminopyridine core maintains hinge-binding interactions. The –OCHF₂ terminus resists CYP450-mediated O-dealkylation, extending half-life versus –OCH₃ analogues, and raises logP to ~1.3. With a TPSA of 57.4 Ų, it balances oral absorption with attenuated passive CNS permeability. Supplied as a 95%-purity powder stable at room temperature, this compound integrates seamlessly into automated high-throughput synthesis and standard compound management workflows.

Molecular Formula C8H10F2N2O2
Molecular Weight 204.177
CAS No. 2361634-95-7
Cat. No. B2853034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine
CAS2361634-95-7
Molecular FormulaC8H10F2N2O2
Molecular Weight204.177
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)OCCOC(F)F
InChIInChI=1S/C8H10F2N2O2/c9-8(10)14-5-4-13-6-2-1-3-12-7(6)11/h1-3,8H,4-5H2,(H2,11,12)
InChIKeyNHDRGRRQMIFLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine (CAS 2361634-95-7) – Core Physicochemical & Structural Baseline for Procurement Evaluation


3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is a fluorinated pyridine building block featuring a 2‑aminopyridine core with a 3‑(2‑(difluoromethoxy)ethoxy) side chain. The difluoromethoxy terminus (–OCHF₂) is a recognised motif for enhancing metabolic stability and modulating lipophilicity relative to non‑fluorinated alkoxy analogues [1], while the ethylene‑oxy spacer (–OCH₂CH₂O–) introduces additional conformational flexibility and hydrogen‑bond acceptor capacity compared with directly attached –OCHF₂ congeners [2]. The compound is supplied as a 95‑%‑purity powder (storage at room temperature), making it suitable as a versatile intermediate for medicinal‑chemistry and agrochemical research programmes .

Why 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine Cannot Be Replaced by Simpler Pyridin-2-amine Building Blocks


Simple substitution of the 3‑(2‑(difluoromethoxy)ethoxy) group with a directly attached difluoromethoxy or a non‑fluorinated methoxyethoxy chain is not a functionally equivalent exchange. The ethylene‑oxy spacer separating the difluoromethoxy terminus from the pyridine ring increases the rotatable‑bond count from 2 to 5 relative to 3‑(difluoromethoxy)pyridin‑2‑amine [1][2], which can alter the conformational landscape of the pendant group and affect target‑binding entropy. Furthermore, replacing the –OCHF₂ terminus with –OCH₃ reduces the computed logP by approximately 0.6 units (from ≈1.3 to ≈0.7) and removes the metabolic shield provided by the C–F bonds, which resist cytochrome P450‑mediated oxidation [3]. These physicochemical disparities mean that downstream biological or formulation outcomes obtained with one analogue cannot be assumed for another.

Quantitative Differentiation Evidence for 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine Versus Closest Structural Analogs


Rotatable‑Bond Count Differentiates Conformational Flexibility vs. Directly Attached –OCHF₂ Analogues

The target compound possesses 5 rotatable bonds, whereas 3‑(difluoromethoxy)pyridin‑2‑amine (CAS 947249‑14‑1) contains only 2 rotatable bonds [1][2]. The additional three rotatable bonds arise from the ethylene‑oxy spacer, which can sample a wider conformational space and may allow the terminal –OCHF₂ group to access binding pockets that are sterically inaccessible to the rigid, directly attached analogue [3].

Medicinal Chemistry Molecular Design Ligand Conformation

Lipophilicity (XLogP3) Comparison Reveals Balanced Polarity vs. Non‑Fluorinated and Direct‑Attached Analogues

The computed XLogP3‑AA for the target compound is 1.3 [1]. The non‑fluorinated analogue 3‑(2‑methoxyethoxy)pyridin‑2‑amine has a reported LogP of 0.689 , a difference of approximately +0.6 log units. The directly attached 3‑(difluoromethoxy)pyridin‑2‑amine has an XLogP3 of 1.4 [2], which is 0.1 log unit higher than the target despite lacking the polar ethylene‑oxy spacer. This indicates that the target compound achieves a Lipophilicity that is closer to the non‑fluorinated analogue than the direct –OCHF₂ congener, potentially offering a more favourable balance between membrane permeability and aqueous solubility [3].

Lipophilicity Drug‑likeness Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiates Hydrogen‑Bonding Capacity versus Direct‑Attached –OCHF₂ Analogues

The target compound has a computed TPSA of 57.4 Ų [1], whereas 3‑(difluoromethoxy)pyridin‑2‑amine and 4‑(difluoromethoxy)pyridin‑2‑amine each have a TPSA of 48.1 Ų [2][3]. The 9.3 Ų increase (≈19 %) is attributable to the additional ether oxygen in the ethylene‑oxy spacer [4]. This higher TPSA may reduce passive membrane permeability relative to the direct‑attached analogues, which could be advantageous when designing peripherally restricted agents or when a moderated CNS penetration profile is desired.

Polar Surface Area Permeability Blood‑Brain Barrier

Metabolic Stability Advantage of –OCHF₂ over –OCH₃ Terminus: Class‑Level Evidence from CYP450 Oxidation Resistance

The difluoromethoxy (–OCHF₂) group is widely documented to resist cytochrome P450‑mediated oxidative O‑dealkylation, a major metabolic pathway for methoxy (–OCH₃) substituents [1]. Replacing the –OCH₃ terminus of 3‑(2‑methoxyethoxy)pyridin‑2‑amine with –OCHF₂ in the target compound is therefore expected to prolong metabolic half‑life in hepatic microsome assays, although direct comparative microsomal stability data for this exact pair have not been published [2]. In a structurally related context, 3‑(difluoromethoxy)pyridin‑2‑amine‑containing kinase inhibitors have demonstrated single‑digit nanomolar binding affinity (Kd = 18–19 nM against MAP3K12/DLK), illustrating that the –OCHF₂‑bearing scaffold is compatible with high‑potency target engagement [3].

Metabolic Stability Cytochrome P450 Fluorine Chemistry

Physical Form and Purity Consistency: Powder vs. Liquid Handling and Storage Comparison

The target compound is supplied as a 95 %‑purity powder with recommended storage at room temperature . In contrast, closely related positional isomers such as 4‑(difluoromethoxy)pyridin‑2‑amine are often provided as liquids (shipping temperature: normal; storage: 4 °C) . The powder form of the target compound offers advantages in weighing accuracy, long‑term stability at ambient temperature, and reduced risk of solvent evaporation or leakage during storage, which can simplify inventory management in research laboratories and production facilities .

Chemical Procurement Formulation Laboratory Handling

Procurement‑Driven Application Scenarios for 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring Conformational Flexibility at the Solvent‑Exposed Region

When optimising a kinase inhibitor scaffold, the 5‑rotatable‑bond side chain of 3‑[2‑(difluoromethoxy)ethoxy]pyridin‑2‑amine provides conformational degrees of freedom that the rigid, directly attached –OCHF₂ analogues (2 rotatable bonds) cannot achieve [1]. This flexibility is particularly valuable for probing solvent‑exposed or shallow pockets where the pendant –OCHF₂ group must adopt a specific orientation to engage hydrophobic contacts while the amino‑pyridine core maintains key hinge‑binding interactions [2].

Lead Optimisation for Peripherally Restricted or CNS‑Sparing Drug Candidates

The elevated TPSA of 57.4 Ų (vs. 48.1 Ų for direct –OCHF₂ positional isomers) [3] coupled with a moderate logP of 1.3 [4] makes this building block a rational choice when medicinal chemists need to attenuate passive CNS permeability while maintaining sufficient oral absorption. The additional ether oxygen in the spacer contributes to the higher TPSA without introducing a formal charge, thereby preserving drug‑likeness [5].

Metabolic Stability‑Driven Scaffold Replacement of Methoxyethoxy‑Containing Leads

For programmes where a 3‑(2‑methoxyethoxy)pyridin‑2‑amine‑containing lead has shown promising potency but poor microsomal stability, the target compound offers a direct fluorination upgrade. The –OCHF₂ terminus is expected to resist CYP450‑mediated oxidative O‑dealkylation that rapidly clears the –OCH₃ analogue [6], potentially extending half‑life while retaining a similar spatial reach and hydrogen‑bonding profile [7].

Building‑Block Procurement for Parallel Synthesis Libraries with Ambient Storage Requirements

Laboratories conducting parallel synthesis or high‑throughput chemistry benefit from the target compound’s powder form and room‑temperature storage stability . Unlike liquid or cold‑storage‑dependent positional isomers, this compound can be weighed accurately on automated platforms and stored in standard compound management systems without refrigeration, reducing operational complexity and cost .

Quote Request

Request a Quote for 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.